Carbuterol-d9

Description

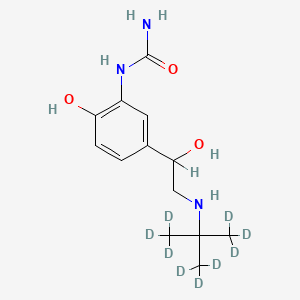

Structure

3D Structure

Properties

IUPAC Name |

[5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19)/i1D3,2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMXXQOFIRIICG-GQALSZNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)NC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Carbuterol-d9 and its Application in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Carbuterol-d9, a deuterated isotopologue of the β2-adrenergic agonist, Carbuterol. It details the primary application of Carbuterol-d9 as an internal standard in quantitative bioanalytical assays. This document outlines the underlying mechanism of action of Carbuterol, presents detailed experimental protocols for its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and includes structured data tables and diagrams to facilitate understanding and application in a research setting.

Introduction to Carbuterol-d9

Carbuterol-d9 is a stable isotope-labeled form of Carbuterol, a short-acting β2-adrenoreceptor agonist. In Carbuterol-d9, nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Carbuterol but has a higher molecular weight.

The primary and critical use of Carbuterol-d9 in research is as an internal standard (IS) for the quantitative analysis of Carbuterol in biological matrices such as plasma, urine, and tissue samples. In techniques like LC-MS/MS, an ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects and extraction recoveries. The distinct mass difference between Carbuterol-d9 and Carbuterol allows for their simultaneous detection and quantification by a mass spectrometer, where the known concentration of the spiked Carbuterol-d9 is used to accurately determine the concentration of the endogenous or administered Carbuterol. This corrects for variations in sample preparation and instrument response, ensuring the accuracy and precision of the analytical method.

Mechanism of Action: The β2-Adrenergic Signaling Pathway

Carbuterol, the non-deuterated parent compound of Carbuterol-d9, exerts its therapeutic effects, primarily bronchodilation, through its action as a selective agonist for the β2-adrenergic receptor. These receptors are predominantly found on the smooth muscle cells of the airways. The binding of Carbuterol to the β2-adrenergic receptor initiates a G-protein-mediated signaling cascade, as illustrated in the diagram below.

The activation of the Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several target proteins, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.

Quantitative Data for Bioanalytical Assays

The following table summarizes representative quantitative data for the analysis of Carbuterol using Carbuterol-d9 as an internal standard by LC-MS/MS. These values are based on methods developed for structurally similar β2-agonists and serve as a strong starting point for method development.

| Parameter | Carbuterol | Carbuterol-d9 |

| Molecular Formula | C₁₃H₂₁N₃O₃ | C₁₃H₁₂D₉N₃O₃ |

| Molecular Weight | 267.33 g/mol | 276.40 g/mol |

| Precursor Ion (m/z) | 268.2 | 277.2 |

| Product Ion 1 (Quantifier) | 212.1 | 221.1 |

| Product Ion 2 (Qualifier) | 194.1 | 203.1 |

| Typical Retention Time | 3.5 min | 3.5 min |

| Limit of Quantification (LOQ) | 0.1 ng/mL | - |

Note: The exact m/z values and retention times may vary depending on the specific LC-MS/MS system and chromatographic conditions used.

Experimental Protocols

A validated bioanalytical method is crucial for the accurate determination of Carbuterol concentrations in biological samples. Below is a detailed protocol for a typical LC-MS/MS assay.

Sample Preparation (Protein Precipitation)

-

Aliquoting : Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking : Add 10 µL of Carbuterol-d9 working solution (e.g., at 100 ng/mL in methanol) to each sample, except for the blank matrix samples.

-

Vortexing : Briefly vortex the samples to ensure homogeneity.

-

Protein Precipitation : Add 300 µL of acetonitrile containing 0.1% formic acid to each tube.

-

Vortexing : Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Injection : Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column : A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Flow Rate : 0.4 mL/min.

-

Gradient :

-

0-0.5 min: 5% B

-

0.5-2.5 min: Linear gradient to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: Return to 5% B

-

3.6-5.0 min: Re-equilibration at 5% B

-

-

Column Temperature : 40°C.

Mass Spectrometry Conditions

-

Ionization Mode : Electrospray Ionization (ESI), Positive.

-

Scan Type : Multiple Reaction Monitoring (MRM).

-

Ion Spray Voltage : 5500 V.

-

Temperature : 500°C.

-

Collision Gas : Nitrogen.

-

MRM Transitions : As specified in the data table above.

The following diagram illustrates the general workflow for the bioanalytical quantification of Carbuterol.

Conclusion

Carbuterol-d9 is an indispensable tool for researchers and drug development professionals engaged in the pharmacokinetic and metabolic studies of Carbuterol. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for reliable quantification in complex biological matrices. The detailed protocols and data presented in this guide serve as a robust foundation for the development and validation of bioanalytical methods for Carbuterol, while the elucidation of its signaling pathway provides essential context for its pharmacological activity.

An In-Depth Technical Guide to Carbuterol-d9: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbuterol-d9 is the deuterated analog of Carbuterol, a short-acting β2-adrenergic receptor agonist. Its primary application lies in its use as an internal standard for the sensitive and accurate quantification of Carbuterol in biological matrices during pharmacokinetic and metabolic studies. The strategic incorporation of nine deuterium atoms on the tert-butyl group provides a distinct mass shift without significantly altering its chemical properties, making it an ideal tool for mass spectrometry-based analytical methods. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Carbuterol-d9, along with detailed experimental protocols for its use and an examination of the relevant signaling pathways.

Chemical Structure and Properties

Carbuterol-d9 is a stable, isotopically labeled form of Carbuterol. The deuterium atoms are located on the tert-butyl moiety, a common site for deuteration to minimize kinetic isotope effects while providing a significant mass difference for analytical purposes.

Chemical Structure:

-

IUPAC Name: [5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]urea

-

Synonyms: Carbuterol-d9, SKF 40383-A-d9

The molecular structure of Carbuterol-d9 is identical to that of Carbuterol, with the exception of the isotopic labeling.

Table 1: Physicochemical Properties of Carbuterol-d9

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂D₉N₃O₃ | [1][2] |

| Molecular Weight | 276.38 g/mol | [1][2] |

| CAS Number | 1346747-24-7 (free amine) | [3] |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO and methanol (predicted) | [4] |

Biological Activity and Mechanism of Action

As an analog of Carbuterol, Carbuterol-d9 is expected to exhibit the same pharmacological activity. Carbuterol is a selective β2-adrenergic receptor agonist, which leads to the relaxation of smooth muscle, particularly in the bronchial passages.[5]

The binding of Carbuterol to the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR), initiates a signaling cascade.[6][7] This process involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[6][8] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5][6] PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, leading to smooth muscle relaxation and bronchodilation.[5]

Experimental Protocols

Synthesis of Carbuterol-d9

Representative Synthetic Scheme:

-

Protection of Phenolic Hydroxyl Group: The phenolic hydroxyl group of a suitable starting material, such as 5-(2-bromo-1-hydroxyethyl)-2-hydroxyphenyl)urea, is protected using a standard protecting group (e.g., benzyl ether).

-

Reaction with Deuterated Amine: The protected intermediate is then reacted with tert-butylamine-d9. This is the key step for introducing the deuterium label.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield Carbuterol-d9.

Quantification of Carbuterol in Biological Samples using LC-MS/MS with Carbuterol-d9 as an Internal Standard

Carbuterol-d9 is an ideal internal standard for the quantification of Carbuterol in biological matrices such as plasma or urine due to its similar extraction recovery and chromatographic behavior, and its distinct mass-to-charge ratio (m/z).

Table 2: Representative LC-MS/MS Parameters for Carbuterol Analysis

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water with 5 mM ammonium acetate |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Gradient elution from 5% to 95% B |

| Flow Rate | 0.2 - 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Carbuterol | e.g., m/z 268.2 → 193.1 |

| Carbuterol-d9 | e.g., m/z 277.2 → 202.1 |

Note: The specific MRM transitions should be optimized for the instrument used.

Sample Preparation Protocol (Plasma):

-

Spiking: To 100 µL of plasma sample, add a known concentration of Carbuterol-d9 internal standard solution.

-

Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

-

Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

In Vitro and In Vivo Studies

While specific studies utilizing Carbuterol-d9 are not widely published, its primary role is to support pharmacokinetic studies of Carbuterol. A typical preclinical pharmacokinetic study would involve the following workflow.

Conclusion

Carbuterol-d9 serves as an indispensable tool for researchers and scientists in the field of drug development and analysis. Its well-defined chemical structure and predictable properties make it the gold standard for use as an internal standard in the quantification of Carbuterol. The detailed understanding of its parent compound's mechanism of action and the availability of robust analytical methodologies, as outlined in this guide, enable precise and reliable pharmacokinetic and metabolic evaluations, which are critical for the advancement of respiratory therapeutics.

References

- 1. veeprho.com [veeprho.com]

- 2. veeprho.com [veeprho.com]

- 3. Carbuterol-D9 Hemisulfate Salt | LGC Standards [lgcstandards.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 6. ClinPGx [clinpgx.org]

- 7. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Indispensable Role of Deuterium-Labeled Standards in Mass Spectrometry: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, achieving accurate and precise quantification in mass spectrometry is paramount. This technical guide delves into the core principles, practical applications, and critical considerations of using deuterium-labeled internal standards in mass spectrometry-based quantitative analysis. From experimental design to data interpretation, this document provides a comprehensive overview to enhance the robustness and reliability of analytical methods.

Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry, offering a way to correct for variability throughout the analytical process, including sample preparation, chromatographic separation, and ionization.[1] Among the available stable isotopes, deuterium (²H or D) has been widely adopted due to its cost-effectiveness and the relative ease of incorporation into molecules.[2] This guide will explore the multifaceted aspects of employing deuterium-labeled compounds as internal standards, providing detailed experimental protocols, comparative data, and visual workflows to empower researchers in their analytical endeavors.

Core Principles and Advantages

The fundamental principle behind using a deuterium-labeled internal standard is that it is chemically identical to the analyte of interest, but with a different mass.[3] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical properties ensure they behave similarly during sample processing and analysis. This co-elution and co-ionization behavior is crucial for compensating for matrix effects, which are a common source of analytical variability and inaccuracy.

The primary advantages of using deuterium-labeled standards include:

-

Correction for Matrix Effects: Matrix effects, caused by co-eluting compounds from the sample matrix that can suppress or enhance the ionization of the analyte, are a significant challenge in LC-MS/MS. A co-eluting deuterium-labeled internal standard experiences the same matrix effects as the analyte, allowing for accurate correction of the signal.

-

Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps can introduce significant errors. Since the deuterium-labeled standard is added at the beginning of the sample preparation process, it experiences the same losses as the analyte, enabling accurate quantification.

-

Improved Accuracy and Precision: By correcting for various sources of error, deuterium-labeled internal standards significantly improve the accuracy and precision of quantitative assays.[1]

-

Cost-Effectiveness: Compared to other stable isotopes like ¹³C and ¹⁵N, deuterium-labeled compounds are generally less expensive to synthesize.[2]

Data Presentation: A Comparative Look at Performance

The choice of internal standard can significantly impact the performance of a quantitative assay. The following tables summarize quantitative data from various studies, comparing deuterium-labeled internal standards with other types of standards.

Table 1: Comparison of Internal Standards for the Quantification of Lapatinib in Human Plasma

| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Deuterium-Labeled (Lapatinib-d3) | 5 | 102.4 | 5.8 |

| 50 | 98.7 | 3.4 | |

| 500 | 101.2 | 2.1 | |

| Structural Analog (Zileuton) | 5 | 85.6 | 12.3 |

| 50 | 92.1 | 8.7 | |

| 500 | 95.3 | 6.5 |

Data synthesized from a study on the quantification of lapatinib in cancer patient plasma.

Table 2: Performance Comparison of Deuterium-Labeled vs. ¹³C-Labeled Internal Standards for Amphetamine Analysis

| Internal Standard | Retention Time Shift (Analyte vs. IS) | Accuracy (%) | Precision (%RSD) |

| Amphetamine-d3 | 0.08 min | 97.2 | 4.5 |

| Amphetamine-d5 | 0.12 min | 96.8 | 4.9 |

| Amphetamine-d8 | 0.15 min | 95.4 | 5.3 |

| Amphetamine-¹³C₆ | No observable shift | 100.8 | 2.1 |

This table summarizes findings on the impact of the degree of deuteration on chromatographic resolution and overall assay performance compared to a ¹³C-labeled standard.[4]

Table 3: Validation Summary for Venetoclax Quantification using a Deuterium-Labeled Internal Standard (Venetoclax-d8)

| Parameter | Specification | Result |

| Linearity (r²) | ≥ 0.99 | 0.9997 |

| Accuracy (%) | 85-115% (LLOQ: 80-120%) | 96.3 - 100.4% |

| Intra-day Precision (%CV) | ≤ 15% (LLOQ: ≤ 20%) | 5.7 - 7.7% |

| Inter-day Precision (%CV) | ≤ 15% (LLOQ: ≤ 20%) | 5.95 - 8.5% |

| Recovery (%) | Consistent and reproducible | ~96% |

This table presents a summary of the validation parameters for an HPLC-ESI-MS/MS method for the quantification of Venetoclax in human plasma.[5]

Experimental Protocols: A Step-by-Step Guide

The following provides a generalized, detailed methodology for a typical quantitative LC-MS/MS experiment for the analysis of a small molecule drug in human plasma using a deuterium-labeled internal standard. This protocol is a composite based on established practices and regulatory guidelines.[6][7]

Reagent and Standard Preparation

-

Stock Solutions: Prepare individual stock solutions of the analyte and the deuterium-labeled internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Store at -20°C or as recommended by the supplier.

-

Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with the appropriate solvent. These will be used to spike the calibration curve samples.

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterium-labeled internal standard at a fixed concentration. The concentration should be chosen to yield a robust signal in the mass spectrometer without causing saturation.

Sample Preparation (Protein Precipitation)

-

Sample Thawing: Thaw frozen plasma samples, calibration curve standards, and quality control (QC) samples at room temperature. Vortex to ensure homogeneity.

-

Aliquoting: Aliquot 100 µL of each sample (unknowns, calibration standards, QCs) into individual microcentrifuge tubes.

-

Internal Standard Addition: Add a fixed volume (e.g., 10 µL) of the internal standard spiking solution to every tube except for the blank matrix sample. Vortex briefly.

-

Protein Precipitation: Add a precipitating agent (e.g., 300 µL of acetonitrile or methanol) to each tube. Vortex vigorously for at least 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes or a 96-well plate for analysis, being careful not to disturb the protein pellet.

-

Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50:50 methanol:water). Vortex to ensure complete dissolution.

LC-MS/MS Analysis

-

Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for small molecule analysis.

-

Mobile Phase: A gradient elution using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) as mobile phase B is typical.

-

Flow Rate and Gradient: Optimize the flow rate and gradient profile to achieve good chromatographic separation of the analyte from potential interferences and to ensure co-elution with the internal standard.

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

-

Ionization Source: Electrospray ionization (ESI) is a common choice for a wide range of compounds.

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and the deuterium-labeled internal standard by infusing the individual standard solutions into the mass spectrometer.

-

Optimization: Optimize source and compound-dependent parameters (e.g., collision energy, declustering potential) to maximize the signal for each MRM transition.

-

-

Data Acquisition and Analysis:

-

Inject a set volume of the prepared samples (e.g., 5-10 µL) into the LC-MS/MS system.

-

Acquire the data using the instrument's software.

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios onto the calibration curve.

-

Mandatory Visualizations: Workflows and Logical Relationships

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows and logical relationships in the use of deuterium-labeled standards.

Caption: A flowchart illustrating the key steps in a typical quantitative LC-MS/MS workflow.

Caption: A diagram illustrating the potential impact of the deuterium isotope effect on quantification.

Caption: A workflow for tracing metabolic pathways using deuterium-labeled substrates.

Critical Considerations and Best Practices

While deuterium-labeled standards are invaluable tools, their successful implementation requires careful consideration of several factors:

-

Isotopic Purity: The isotopic purity of the labeled standard is crucial. The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).

-

Position of Labeling: The deuterium atoms should be placed in a stable position within the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix. Labeling on heteroatoms (O, N, S) or acidic carbons should be avoided.

-

Degree of Labeling: A sufficient number of deuterium atoms should be incorporated to provide a mass shift of at least 3 Da from the unlabeled analyte. This minimizes the risk of isotopic crosstalk, where the isotopic envelope of the analyte interferes with the signal of the internal standard.

-

Chromatographic Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight change in the physicochemical properties of the molecule, resulting in a small shift in chromatographic retention time.[3] If this shift is significant and the analyte and internal standard do not co-elute, the correction for matrix effects may be compromised. In such cases, a ¹³C-labeled internal standard, which does not exhibit a significant isotope effect, may be a better choice.[3]

-

Validation: As with any analytical method, assays using deuterium-labeled internal standards must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA).[6][8] This includes assessing parameters such as accuracy, precision, selectivity, stability, and matrix effects.

Conclusion

Deuterium-labeled internal standards are a cornerstone of modern quantitative mass spectrometry, enabling researchers to achieve the high levels of accuracy and precision required in fields ranging from drug development to clinical diagnostics. By understanding the core principles, adhering to best practices in experimental design and execution, and being mindful of the potential limitations, scientists can effectively leverage these powerful tools to generate reliable and high-quality data. The information and protocols provided in this guide serve as a comprehensive resource for the successful implementation of deuterium-labeled standards in mass spectrometry workflows.

References

- 1. scispace.com [scispace.com]

- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]

- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fda.gov [fda.gov]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. fda.gov [fda.gov]

Isotopic purity of Carbuterol-d9 and its significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Carbuterol-d9, a deuterated analog of the short-acting β2-adrenergic receptor agonist, Carbuterol. This document outlines the significance of isotopic purity in research and development, details the experimental protocols for its determination, and presents relevant data and visualizations to support its application as an internal standard in analytical and pharmacokinetic studies.

Introduction to Carbuterol-d9 and the Significance of Isotopic Purity

Carbuterol-d9 is a stable isotope-labeled version of Carbuterol, where nine hydrogen atoms have been replaced with deuterium. This modification results in a molecule with a higher mass but nearly identical chemical properties to the parent compound. The primary application of Carbuterol-d9 is as an internal standard for the quantitative analysis of Carbuterol in biological matrices using mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2]

The significance of high isotopic purity in deuterated standards like Carbuterol-d9 is paramount for ensuring the accuracy and reliability of analytical methods.[3] High isotopic purity minimizes the signal interference from the unlabeled analyte, thereby improving the precision and sensitivity of the quantification. In pharmacokinetic studies, the use of a deuterated internal standard helps to accurately track the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Data Presentation: Isotopic Purity and Chemical Properties

The isotopic purity of Carbuterol-d9 is a critical quality attribute. While specific batch data requires access to a Certificate of Analysis, the typical specifications for deuterated pharmaceutical standards are stringent. The following tables summarize the expected quantitative data for Carbuterol-d9, based on information for analogous deuterated compounds.

Table 1: Representative Isotopic Purity Specifications for Carbuterol-d9

| Parameter | Specification |

| Deuterium Enrichment | ≥ 98 atom % D |

| Isotopic Purity (d9) | ≥ 98% |

| Chemical Purity | ≥ 98% |

Note: These values are representative and based on typical specifications for commercially available deuterated standards of similar complexity, such as Clenbuterol-d9 and Mabuterol-d9.[4][5]

Table 2: Chemical and Physical Properties of Carbuterol-d9

| Property | Value |

| Chemical Formula | C₁₃H₁₂D₉N₃O₃ |

| Molecular Weight | ~276.38 g/mol |

| Parent Drug | Carbuterol |

| CAS Number | 1346747-24-7 |

| Appearance | Pale Beige Solid |

| Storage | 2-8°C, Hygroscopic, Under Inert Atmosphere |

Experimental Protocols

Synthesis of Carbuterol-d9 (Generalized Protocol)

A detailed, proprietary synthesis protocol for Carbuterol-d9 is not publicly available. However, a general approach can be inferred from the synthesis of structurally similar deuterated β2-agonists, such as Clenbuterol-d9. The synthesis would likely involve the use of a deuterated starting material, such as d9-tert-butylamine, which is then reacted with a suitable precursor of the phenylurea moiety of Carbuterol.

Illustrative Synthetic Scheme (based on Clenbuterol-d9 synthesis):

-

Preparation of a protected brominated intermediate: Starting from a commercially available substituted phenol, a series of reactions including protection of the hydroxyl group, bromination, and subsequent reactions would be carried out to introduce the necessary functional groups.

-

Reaction with d9-tert-butylamine: The brominated intermediate is then reacted with d9-tert-butylamine to introduce the deuterated side chain.

-

Deprotection and final modification: The protecting groups are removed, and the urea moiety is introduced to yield Carbuterol-d9.

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high chemical and isotopic purity.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a primary technique for determining the isotopic purity of deuterated compounds.[3][6]

Methodology:

-

Sample Preparation: A dilute solution of Carbuterol-d9 is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole-Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The instrument is operated in full scan mode to acquire the mass spectrum of the protonated molecule [M+H]⁺. The high resolution of the instrument allows for the separation of the different isotopologues (d0 to d9).

-

Data Analysis: The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak in the mass spectrum. The isotopic purity is calculated as the percentage of the d9 isotopologue relative to the sum of all isotopologues.

Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, is another powerful tool for assessing isotopic purity and confirming the location of the deuterium labels.[7]

Methodology:

-

Sample Preparation: A solution of Carbuterol-d9 is prepared in a suitable NMR solvent (e.g., DMSO-d6, CDCl₃).

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired to identify and quantify any residual proton signals at the positions expected to be deuterated. The percentage of deuteration at each site can be calculated by comparing the integration of the residual proton signal to the integration of a non-deuterated proton signal in the molecule.

-

²H NMR Analysis: The ²H NMR spectrum is acquired to directly observe the deuterium signals. The presence of signals at the expected chemical shifts confirms the positions of deuteration. The relative integration of these signals can provide information on the distribution of deuterium atoms.

Visualizations

Experimental Workflow for Isotopic Purity Determination

Caption: Workflow for the synthesis and isotopic purity analysis of Carbuterol-d9.

Signaling Pathway of Carbuterol

Carbuterol acts as a β2-adrenergic receptor agonist. The binding of Carbuterol to the β2-adrenergic receptor initiates a signaling cascade that leads to bronchodilation.

Caption: Simplified signaling pathway of Carbuterol as a β2-adrenergic receptor agonist.

References

- 1. veeprho.com [veeprho.com]

- 2. veeprho.com [veeprho.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. scbt.com [scbt.com]

- 5. Solstice Research Chemicals [lab.solstice.com]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbuterol vs. Carbuterol-d9: A Technical Guide to Their Physical and Chemical Differences

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the physical and chemical properties of Carbuterol and its deuterated analog, Carbuterol-d9. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical testing.

Introduction

Carbuterol is a short-acting β2-adrenergic receptor agonist used as a bronchodilator. Carbuterol-d9 is a stable isotope-labeled version of Carbuterol, where nine hydrogen atoms have been replaced by deuterium. This isotopic substitution makes Carbuterol-d9 an invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies, where it is often used as an internal standard for the accurate quantification of Carbuterol in biological matrices.[1] Understanding the physical and chemical distinctions between these two molecules is crucial for their effective application in research and development.

Physical and Chemical Properties

The primary difference between Carbuterol and Carbuterol-d9 lies in the isotopic substitution of hydrogen with deuterium. This substitution leads to a slight increase in molecular weight but generally has a minimal impact on the bulk physical properties under standard conditions. However, the increased mass of deuterium can significantly influence the vibrational modes of molecular bonds and, consequently, the metabolic stability of the molecule due to the kinetic isotope effect.

| Property | Carbuterol | Carbuterol-d9 |

| Molecular Formula | C₁₃H₂₁N₃O₃ | C₁₃H₁₂D₉N₃O₃ |

| Molecular Weight | 267.32 g/mol [2] | 276.38 g/mol [3] |

| Monoisotopic Mass | 267.158292 amu | 276.214831 amu |

| Appearance | Crystals | Data not available |

| Melting Point | 174-176 °C | Data not available |

| pKa (strongest basic) | 9.8 (Predicted) | Data not available |

| LogP | 0.8 (Predicted) | Data not available |

| CAS Number | 34866-47-2[2] | 1346747-24-7 |

Experimental Protocols

The differentiation and quantification of Carbuterol and Carbuterol-d9 are typically achieved using mass spectrometry-based methods, which can distinguish between the two based on their mass-to-charge ratio (m/z).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification of Carbuterol using Carbuterol-d9 as an Internal Standard

This protocol outlines a general procedure for the analysis of Carbuterol in a biological matrix (e.g., plasma, urine) using Carbuterol-d9 as an internal standard.

Objective: To accurately quantify the concentration of Carbuterol in a biological sample.

Materials:

-

Biological sample (e.g., plasma, urine)

-

Carbuterol analytical standard

-

Carbuterol-d9 internal standard solution (of known concentration)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system (e.g., Triple Quadrupole)

Methodology:

-

Sample Preparation:

-

To 100 µL of the biological sample, add 10 µL of the Carbuterol-d9 internal standard solution.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE) - Optional (for cleaner samples):

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the sample preparation step onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Carbuterol from matrix components (e.g., start with 95% A, ramp to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

Monitor the precursor to product ion transition for Carbuterol (e.g., m/z 268.2 → 250.2).

-

Monitor the precursor to product ion transition for Carbuterol-d9 (e.g., m/z 277.2 → 259.2).

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

-

-

Quantification:

-

Construct a calibration curve by analyzing a series of known concentrations of Carbuterol standard spiked into the blank biological matrix, with a constant concentration of Carbuterol-d9 internal standard.

-

Calculate the ratio of the peak area of Carbuterol to the peak area of Carbuterol-d9 for each standard and sample.

-

Determine the concentration of Carbuterol in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Signaling Pathway and Experimental Workflow

Carbuterol Signaling Pathway

Carbuterol, as a β2-adrenergic agonist, exerts its bronchodilatory effects by activating the β2-adrenergic receptors on the surface of airway smooth muscle cells. This activation triggers a downstream signaling cascade.

Caption: Carbuterol's β2-adrenergic receptor signaling pathway.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for comparing the metabolic stability of Carbuterol and Carbuterol-d9.

Caption: Workflow for metabolic stability comparison.

Conclusion

The primary distinction between Carbuterol and Carbuterol-d9 is the isotopic labeling of the latter, which imparts a higher molecular weight and, most importantly, can alter its metabolic fate due to the kinetic isotope effect. While their macroscopic physical properties are expected to be very similar, this subtle atomic-level difference makes Carbuterol-d9 an indispensable tool for the precise and accurate quantification of Carbuterol in complex biological samples. The provided experimental protocol and workflow diagrams offer a foundational understanding for researchers aiming to utilize these compounds in their studies. Further research into the specific physical properties of Carbuterol-d9 would be beneficial for a more complete comparative profile.

References

A Technical Guide to Commercial Sourcing and Application of Carbuterol-d9 for Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial suppliers of Carbuterol-d9, a critical reagent for research and development in the pharmaceutical sciences. This document offers a comparative analysis of available products, detailed experimental protocols for its application as an internal standard, and a visualization of its relevant biological signaling pathway.

Commercial Availability of Carbuterol-d9

Carbuterol-d9, the deuterated analog of the β2-adrenergic agonist Carbuterol, is an essential internal standard for the accurate quantification of Carbuterol in biological matrices. Its use in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods significantly improves the precision and reliability of pharmacokinetic and metabolic studies. Several reputable suppliers offer Carbuterol-d9 for research purposes. A summary of their product offerings is presented below.

Table 1: Commercial Suppliers of Carbuterol-d9

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Veeprho | DVE00302[1] | N/A | C₁₃H₁₂D₉N₃O₃[1] | 276.38[1] | >98% (by HPLC) | 1 mg, 5 mg, 10 mg |

| Axios Research | AR-C01413[2] | 34866-47-2 (non-d)[2] | C₁₃H₁₂D₉N₃O₃[2] | 276.38[2] | >99% | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| MedChemExpress | HY-131104S | 1346747-24-7[3] | C₁₃H₁₂D₉N₃O₃ | 276.38[3] | 99.85% | 1 mg, 5 mg |

| WITEGA Laboratorien | BA061[4] | Not available | C₁₃H₁₂D₉N₃O₃ · C₂H₄O₂ · 1.5 H₂O (as acetate sesquihydrate)[4] | 363.46 (as acetate sesquihydrate)[4] | >99.0% (HPLC)[4] | 10 mg, 25 mg[4] |

| LGC Standards | TRC-C183352 | 1346747-24-7 | C₁₃H₁₂D₉N₃O₃ · 1/2 H₂SO₄ (as Hemisulfate Salt) | 325.42 (as Hemisulfate Salt) | Not specified | 1 mg, 10 mg |

Experimental Protocol: Quantification of Carbuterol in Plasma using Carbuterol-d9 as an Internal Standard by UPLC-MS/MS

The following is a representative protocol for the determination of Carbuterol in a biological matrix, such as human plasma, utilizing Carbuterol-d9 as an internal standard. This method is based on established principles for the bioanalysis of small molecules.

Materials and Reagents

-

Carbuterol analytical standard

-

Carbuterol-d9 (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of Carbuterol and Carbuterol-d9 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Carbuterol stock solution with 50% methanol in water to prepare working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the Carbuterol-d9 stock solution with 50% methanol in water to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1-1000 ng/mL) and quality control samples at low, medium, and high concentrations.

Sample Preparation (Solid Phase Extraction)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Carbuterol-d9 internal standard working solution.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

UPLC-MS/MS Conditions

-

UPLC System: A high-performance UPLC system.

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of Carbuterol from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Carbuterol: e.g., m/z 268.2 → 193.1

-

Carbuterol-d9: e.g., m/z 277.2 → 202.1

-

-

Data Analysis: Quantify Carbuterol by calculating the peak area ratio of the analyte to the internal standard.

Visualizing the Experimental Workflow and Biological Pathway

To further aid researchers, the following diagrams illustrate the experimental workflow for sample analysis and the signaling pathway of Carbuterol.

Caption: Experimental workflow for the quantification of Carbuterol.

Caption: β2-Adrenergic receptor signaling pathway activated by Carbuterol.

References

Methodological & Application

Application Note: Quantification of Carbuterol in Biological Matrices using Carbuterol-d9 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Carbuterol in biological matrices such as plasma and urine. Carbuterol-d9, a stable isotope-labeled analog, is employed as an internal standard to ensure accuracy and precision. This method is applicable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Carbuterol.

Introduction

Carbuterol is a β2-adrenergic agonist that has been investigated for its bronchodilatory properties. Accurate quantification of Carbuterol in biological samples is essential for understanding its pharmacokinetics and pharmacodynamics. LC-MS/MS offers high sensitivity and specificity for the analysis of drugs in complex biological fluids. The use of a stable isotope-labeled internal standard, such as Carbuterol-d9, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects.

Chemical Structures

| Compound | Structure | Molecular Formula | Exact Mass |

| Carbuterol | [Image of Carbuterol structure] | C₁₃H₂₁N₃O₃ | 267.16 |

| Carbuterol-d9 | [Image of Carbuterol-d9 structure with deuterium labels] | C₁₃H₁₂D₉N₃O₃ | 276.21 |

Experimental

Materials and Reagents

-

Carbuterol reference standard

-

Carbuterol-d9 internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma/urine (blank)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction method is recommended for the cleanup and concentration of Carbuterol from biological matrices.

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: To 500 µL of plasma or urine, add 50 µL of Carbuterol-d9 internal standard solution (e.g., 100 ng/mL). Vortex and load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute Carbuterol and Carbuterol-d9 with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

The following MS parameters are proposed based on the structure of Carbuterol and data from similar compounds. Optimization of these parameters on the specific instrument is recommended.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Instrument dependent |

MRM Transitions (Proposed):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Carbuterol (Quantifier) | 268.2 | [Predicted Fragment 1] | 100 | [Estimated Value] |

| Carbuterol (Qualifier) | 268.2 | [Predicted Fragment 2] | 100 | [Estimated Value] |

| Carbuterol-d9 (Quantifier) | 277.2 | [Predicted Fragment 1 + 9] | 100 | [Estimated Value] |

Note: The precursor ion for Carbuterol is [M+H]⁺ with a theoretical m/z of 268.1656. The precursor for Carbuterol-d9 is [M+H]⁺ with a theoretical m/z of 277.2221. The product ions and collision energies need to be determined experimentally by infusing a standard solution of Carbuterol into the mass spectrometer and performing a product ion scan. Common fragmentation pathways for similar molecules involve the loss of the tert-butyl group and cleavage of the ethanolamine side chain.

Workflow Diagram

Caption: LC-MS/MS workflow for Carbuterol quantification.

Data Presentation

The quantitative data should be summarized in tables for easy comparison.

Table 1: Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.1 | |||

| 0.5 | |||

| 1 | |||

| 5 | |||

| 10 | |||

| 50 | |||

| 100 |

Table 2: Quality Control (QC) Sample Results

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 0.3 | |||

| Mid | 8 | |||

| High | 80 |

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of Carbuterol in biological matrices. The use of Carbuterol-d9 as an internal standard ensures high accuracy and precision, making this method suitable for a wide range of research applications in drug development and pharmacokinetic analysis. It is important to note that the mass spectrometric parameters provided are predictive and require experimental optimization for the specific instrumentation used.

Application Note: High-Throughput Quantification of Carbuterol in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note describes a sensitive, specific, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Carbuterol in human plasma. The method utilizes Carbuterol-d9, a stable isotope-labeled analog, as an internal standard to ensure accuracy and precision.[1][2] A simple protein precipitation protocol is employed for sample preparation, making the method amenable to a large number of samples. The validated method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Carbuterol is a selective beta-2 adrenergic agonist with bronchodilator properties, similar in action to albuterol, used in the management of respiratory conditions such as asthma. Accurate and reliable quantification of Carbuterol in biological matrices is crucial for pharmacokinetic and bioavailability studies, which are essential components of drug development and clinical use.[3][4] The use of a stable isotope-labeled internal standard, such as Carbuterol-d9, is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.[1][2] This application note presents a detailed protocol for the quantification of Carbuterol in human plasma using LC-MS/MS with Carbuterol-d9 as the internal standard. The method is validated for its linearity, precision, accuracy, and stability, demonstrating its suitability for regulated bioanalysis.

Experimental

Materials and Reagents

-

Carbuterol reference standard

-

HPLC-grade acetonitrile and methanol

-

Formic acid

-

Human plasma (K2-EDTA)

-

Deionized water

Instrumentation

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS)

-

Analytical column (e.g., C18, 50 x 2.1 mm, 2.6 µm)

-

96-well plates

Standard Solutions

Stock solutions of Carbuterol and Carbuterol-d9 were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with a mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation

A protein precipitation method was employed for the extraction of Carbuterol and Carbuterol-d9 from plasma samples.

-

To 50 µL of plasma sample in a 96-well plate, add 150 µL of the internal standard working solution in acetonitrile.

-

Seal the plate and vortex for 2 minutes to precipitate the plasma proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: C18, 50 x 2.1 mm, 2.6 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: A suitable gradient is established to ensure the separation of Carbuterol from endogenous plasma components.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Carbuterol: [M+H]+ → fragment ions

-

Carbuterol-d9: [M+H]+ → fragment ions

-

Results and Discussion

Method Validation

The bioanalytical method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, and stability.

Selectivity: The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of Carbuterol and Carbuterol-d9.

Linearity: The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL for Carbuterol in human plasma, with a correlation coefficient (r²) of >0.99.

Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, medium, and high). The results, summarized in Table 1, were within the acceptable limits of ±15% (±20% for LLOQ).

Table 1: Summary of Intra- and Inter-Day Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| LLOQ | 0.1 | 8.5 | 105.2 | 9.8 | 103.5 |

| Low | 0.3 | 6.2 | 98.7 | 7.5 | 101.2 |

| Medium | 10 | 4.8 | 101.5 | 5.9 | 99.8 |

| High | 80 | 3.5 | 99.1 | 4.2 | 100.4 |

Recovery: The extraction recovery of Carbuterol was determined by comparing the peak areas of extracted samples to those of unextracted standards. The recovery was consistent across the different QC levels, as shown in Table 2.

Table 2: Extraction Recovery of Carbuterol

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 0.3 | 92.3 |

| Medium | 10 | 94.1 |

| High | 80 | 93.5 |

Stability: Carbuterol was found to be stable in human plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Protocol

Preparation of Calibration Standards and Quality Control Samples

-

Prepare stock solutions of Carbuterol (1 mg/mL) and Carbuterol-d9 (1 mg/mL) in methanol.

-

Prepare a series of Carbuterol working standard solutions by serially diluting the stock solution with 50% methanol in water to achieve concentrations for the calibration curve (e.g., ranging from 1 to 1000 ng/mL).

-

Prepare QC working standard solutions at four concentration levels (e.g., 1, 3, 100, and 800 ng/mL).

-

Prepare calibration standards by spiking 5 µL of the appropriate Carbuterol working standard solution into 95 µL of blank human plasma.

-

Prepare QC samples by spiking 5 µL of the appropriate QC working standard solution into 95 µL of blank human plasma.

Sample Processing Protocol

-

Arrange the unknown plasma samples, calibration standards, and QC samples in a 96-well plate.

-

Add 150 µL of the Carbuterol-d9 internal standard working solution (e.g., 10 ng/mL in acetonitrile) to each well.

-

Seal the plate and vortex at high speed for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a new 96-well plate.

-

Seal the plate and place it in the autosampler for LC-MS/MS analysis.

Visualization

Caption: Sample preparation workflow for Carbuterol quantification.

Caption: Analytical logic for Carbuterol quantification.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of Carbuterol in human plasma using its deuterated internal standard, Carbuterol-d9. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method highly suitable for high-throughput bioanalysis. The method has been successfully validated, demonstrating excellent linearity, accuracy, precision, and stability, making it a valuable tool for pharmacokinetic and clinical studies of Carbuterol.

References

- 1. veeprho.com [veeprho.com]

- 2. veeprho.com [veeprho.com]

- 3. Pharmacokinetics of (R,S)-Albuterol after aerosol inhalation in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative bioavailability and pharmacokinetics of three formulations of albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Carbuterol-d9 in Pharmacokinetic Studies of Beta-2 Agonists

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Carbuterol-d9 as an internal standard in the pharmacokinetic analysis of the beta-2 adrenergic agonist, Carbuterol. The protocols detailed below are based on established methodologies for the quantification of analogous compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Carbuterol and the Role of Carbuterol-d9

Carbuterol is a short-acting beta-2 adrenergic receptor agonist that induces smooth muscle relaxation, leading to effects such as bronchodilation.[1] Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Carbuterol. For accurate and precise quantification of Carbuterol in biological matrices, a stable isotope-labeled internal standard is crucial. Carbuterol-d9, a deuterium-labeled analog of Carbuterol, is an ideal internal standard for mass spectrometry-based bioanalysis.[2][3] It shares similar physicochemical properties with the unlabeled drug, ensuring comparable behavior during sample preparation and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer. This minimizes variability and corrects for matrix effects, leading to reliable and reproducible results.

Beta-2 Adrenergic Receptor Signaling Pathway

Beta-2 adrenergic agonists like Carbuterol exert their effects by binding to beta-2 adrenergic receptors, which are G-protein coupled receptors. This binding initiates a signaling cascade that leads to a physiological response, primarily the relaxation of smooth muscle. The canonical signaling pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[2][4][5][6][7]

Experimental Protocols

The following protocols are representative methods for the analysis of Carbuterol in plasma samples using Carbuterol-d9 as an internal standard.

I. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of Carbuterol from human plasma.

Materials:

-

Human plasma with anticoagulant (e.g., K2EDTA)

-

Carbuterol and Carbuterol-d9 reference standards

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide

-

Water (deionized or LC-MS grade)

-

Mixed-mode cation exchange SPE cartridges

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Standard and Internal Standard Preparation: Prepare stock solutions of Carbuterol and Carbuterol-d9 in methanol. From these, prepare a working internal standard solution (e.g., 100 ng/mL Carbuterol-d9) and a series of calibration standards by spiking blank plasma with Carbuterol.

-

Sample Pre-treatment:

-

Thaw plasma samples at room temperature.

-

To 500 µL of plasma (calibration standards, quality controls, or unknown samples), add 50 µL of the Carbuterol-d9 internal standard working solution.

-

Vortex for 30 seconds.

-

Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.

-

Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

-

-

Solid-Phase Extraction:

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

-

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

-

II. LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B |

Table 2: Mass Spectrometry Parameters (Proposed)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Typical Range) |

| Carbuterol | 268.2 | 212.1 | 15-25 |

| 268.2 | 194.1 | 20-30 | |

| Carbuterol-d9 | 277.2 | 221.1 | 15-25 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

III. Method Validation

A full validation of the analytical method should be performed according to regulatory guidelines. Key validation parameters and their typical acceptance criteria are summarized below.

Table 3: Method Validation Parameters and Representative Data

| Parameter | Description | Representative Acceptance Criteria/Results |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curve with r² > 0.99 over a range of 0.1-100 ng/mL. |

| Accuracy & Precision | Closeness of measured values to the true value (accuracy) and to each other (precision). | Intra- and inter-day precision (%CV) < 15% (20% at LLOQ); Accuracy (%RE) within ±15% (±20% at LLOQ). |

| Recovery | The extraction efficiency of an analytical process. | Consistent and reproducible recovery, typically >70%. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Matrix factor between 0.85 and 1.15. |

| Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10; precision and accuracy criteria met. E.g., 0.1 ng/mL. |

| Stability | Stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration within ±15% of nominal concentration after freeze-thaw cycles, short-term bench-top storage, and long-term storage. |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for a pharmacokinetic study.

References

- 1. Pharmacokinetics of intravenous and inhaled salbutamol and tobramycin: An exploratory study to investigate the potential of exhaled breath condensate as a matrix for pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. veeprho.com [veeprho.com]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacophorejournal.com [pharmacophorejournal.com]

- 7. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Carbuterol in Human Urine for Doping Control using Carbuterol-d9 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantitative analysis of Carbuterol in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Carbuterol, a beta-2 adrenergic agonist, is a prohibited substance in competitive sports according to the World Anti-Doping Agency (WADA). The method employs solid-phase extraction (SPE) for sample clean-up and utilizes Carbuterol-d9, a stable isotope-labeled internal standard, for accurate quantification.[1][2] This robust methodology is intended for researchers, scientists, and professionals in the field of anti-doping analysis and drug development.

Introduction

Carbuterol is a bronchodilator that selectively stimulates beta-2 adrenergic receptors, leading to the relaxation of smooth muscle in the airways. Due to its potential performance-enhancing effects, Carbuterol is included in WADA's list of prohibited substances. Consequently, sensitive and reliable methods for its detection and quantification in biological matrices are essential for doping control. This application note describes a comprehensive LC-MS/MS method for the determination of Carbuterol in human urine, utilizing Carbuterol-d9 as an internal standard to ensure high accuracy and precision. The use of a stable isotope-labeled internal standard is a well-established practice in quantitative mass spectrometry to compensate for variations in sample preparation and instrument response.

Experimental

Materials and Reagents

-

Carbuterol analytical standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

Sample Preparation

-

Urine Sample Pre-treatment: To 1 mL of urine, add 50 µL of a 100 ng/mL Carbuterol-d9 internal standard solution.

-

Hydrolysis (Optional): To account for potential conjugation, enzymatic hydrolysis using β-glucuronidase/arylsulfatase can be performed.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

-

Loading: Load the pre-treated urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of a 5% methanol in water solution to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 2 mL of 5% formic acid in methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization, Positive mode (ESI+)

-

Multiple Reaction Monitoring (MRM): The following precursor to product ion transitions are proposed for monitoring.

-

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Carbuterol | 268.3 | Predicted | Predicted |

| Carbuterol-d9 | 277.4 | Predicted | Predicted |

Note: The molecular weight of Carbuterol is 267.32 g/mol , and Carbuterol-d9 is 276.38 g/mol .[1][2][3][4][5] The precursor ions represent the [M+H]+ adducts. Product ions should be determined by direct infusion of the analytical standards and optimization of collision energies.

Typical Performance Characteristics

The following table summarizes typical validation parameters for the analysis of beta-2 agonists in urine using LC-MS/MS with deuterated internal standards. These values are provided as a reference and may vary depending on the specific instrumentation and laboratory conditions.

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.05 - 1.0 ng/mL |

| Recovery | 85 - 115% |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

Data compiled from validation studies of similar beta-2 agonists such as salbutamol and formoterol.[6][7][8][9][10][11]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of Carbuterol.

Beta-2 Adrenergic Receptor Signaling Pathway

Caption: Carbuterol's mechanism of action via the beta-2 adrenergic receptor pathway.

Conclusion

The described LC-MS/MS method provides a robust and reliable framework for the quantitative analysis of Carbuterol in human urine for doping control purposes. The use of solid-phase extraction for sample preparation and a stable isotope-labeled internal standard ensures high sensitivity, selectivity, and accuracy. This application note serves as a comprehensive guide for laboratories involved in anti-doping analysis and related research areas.

References

- 1. Carbuterol-d9 - CAS - 34866-47-2(non-d) | Axios Research [axios-research.com]

- 2. Carbuterol [drugfuture.com]

- 3. veeprho.com [veeprho.com]

- 4. Carbuterol | C13H21N3O3 | CID 36976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Compound: CARBUTEROL (CHEMBL2110780) - ChEMBL [ebi.ac.uk]

- 6. pharmacophorejournal.com [pharmacophorejournal.com]

- 7. vetdergikafkas.org [vetdergikafkas.org]

- 8. Quantitative detection of inhaled formoterol in human urine and relevance to doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assay validation for vilanterol and its metabolites in human urine with application for doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction Protocol for Carbuterol-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbuterol-d9 is the deuterium-labeled analog of Carbuterol, a short-acting β2-adrenergic receptor agonist. Due to its structural similarity and distinct mass, Carbuterol-d9 serves as an ideal internal standard for the accurate quantification of Carbuterol in various biological matrices using mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS).[1] Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. This application note provides a detailed protocol for the solid-phase extraction of Carbuterol-d9, intended to be used as an internal standard, from biological samples. The methodology is based on established principles for the extraction of similar β-agonist compounds.

Experimental Protocol

This protocol outlines a solid-phase extraction procedure for the isolation of Carbuterol-d9 from a biological matrix such as plasma or urine. The selection of a reversed-phase SPE cartridge is based on the non-polar characteristics of the analyte.

Materials:

-